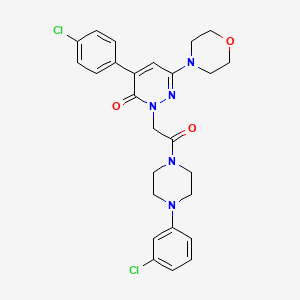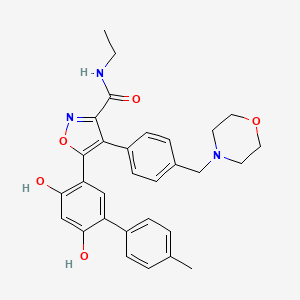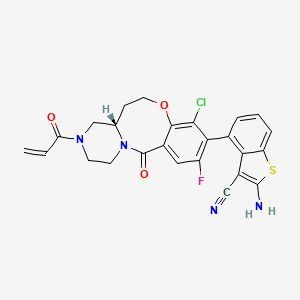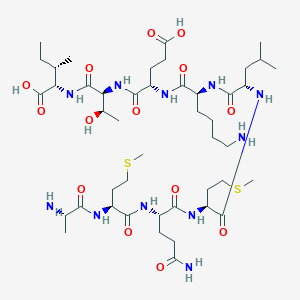
HIV gag peptide (197-205)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV gag peptide (197-205) is a peptide derived from the p24 portion of the HIV-1 gag protein. It consists of amino acids 197-205 with the sequence AMQMLKETI. This peptide is a H-2Kd-restricted epitope, meaning it is recognized by specific immune cells in the context of the H-2Kd molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HIV gag peptide (197-205) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of HIV gag peptide (197-205) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
HIV gag peptide (197-205) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products of these reactions are modified peptides with altered properties, which can be used to study structure-function relationships or improve peptide stability .
Applications De Recherche Scientifique
HIV gag peptide (197-205) has several scientific research applications:
Immunology: It is used to study immune responses, particularly CD8+ T cell recognition and activation.
Vaccine Development: The peptide is a candidate for inclusion in HIV vaccines to elicit specific immune responses.
Drug Development: It serves as a model for developing inhibitors targeting the HIV-1 gag protein.
Diagnostics: The peptide can be used in assays to detect immune responses in HIV-infected individuals.
Mécanisme D'action
HIV gag peptide (197-205) exerts its effects by being presented on the surface of infected cells in the context of H-2Kd molecules. This presentation allows CD8+ T cells to recognize and kill the infected cells. The peptide interacts with the T cell receptor (TCR) on CD8+ T cells, triggering a cascade of signaling events that lead to the destruction of the infected cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
HIV gag peptide (164-172): Another epitope from the HIV-1 gag protein.
HIV nef peptide (73-82): An epitope from the HIV-1 nef protein.
HIV pol peptide (476-484): An epitope from the HIV-1 pol protein
Uniqueness
HIV gag peptide (197-205) is unique due to its specific sequence and its role in eliciting immune responses in the context of H-2Kd molecules. This specificity makes it a valuable tool for studying immune responses and developing targeted therapies .
Propriétés
Formule moléculaire |
C45H81N11O14S2 |
|---|---|
Poids moléculaire |
1064.3 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H81N11O14S2/c1-9-24(4)35(45(69)70)55-44(68)36(26(6)57)56-42(66)29(14-16-34(59)60)52-38(62)27(12-10-11-19-46)50-43(67)32(22-23(2)3)54-41(65)31(18-21-72-8)53-39(63)28(13-15-33(48)58)51-40(64)30(17-20-71-7)49-37(61)25(5)47/h23-32,35-36,57H,9-22,46-47H2,1-8H3,(H2,48,58)(H,49,61)(H,50,67)(H,51,64)(H,52,62)(H,53,63)(H,54,65)(H,55,68)(H,56,66)(H,59,60)(H,69,70)/t24-,25-,26+,27-,28-,29-,30-,31-,32-,35-,36-/m0/s1 |
Clé InChI |
BHBRDNSYHLCVKF-DEUCYQAFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
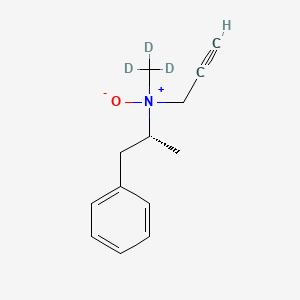
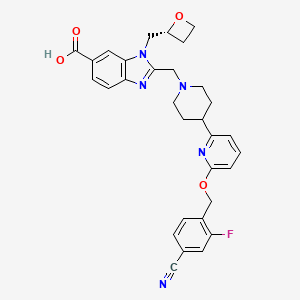
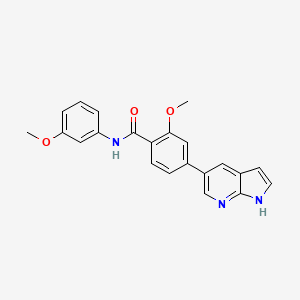
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
